1-(Oxolan-2-yl)cyclopropan-1-amine

Description

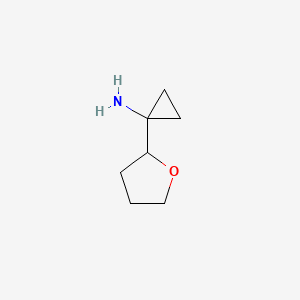

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-7(3-4-7)6-2-1-5-9-6/h6H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGRCGXYNGXAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Oxolan 2 Yl Cyclopropan 1 Amine

General Synthetic Strategies for Cyclopropylamines

The unique structural and electronic properties of cyclopropylamines, stemming from the strained three-membered ring adjacent to a nitrogen atom, have driven the development of numerous synthetic methods. nih.gov Classical approaches often involve the adaptation of well-known cyclopropanation reactions to include a nitrogen functionality, such as the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins. nih.gov

Preparation of Key Intermediates and Building Blocks

The synthesis of 1-(oxolan-2-yl)cyclopropan-1-amine necessitates the strategic assembly of the oxolane (tetrahydrofuran) and cyclopropylamine (B47189) moieties. A key intermediate in many synthetic routes is a derivative of a cyclopropanecarboxylic acid or a related compound that can be converted to the amine. For instance, the Curtius or Hofmann rearrangement of cyclopropanecarboxylic acids or their corresponding amides is a common method for producing enantiomerically enriched cyclopropylamines. researchgate.net

Another critical building block is a suitable precursor to the oxolane ring. This could involve starting with a commercially available tetrahydrofuran (B95107) derivative or constructing the ring system during the synthesis. The strategic introduction of the cyclopropane (B1198618) ring adjacent to the oxolane requires careful consideration of the reaction conditions to ensure the desired regioselectivity and stereoselectivity.

Strategic Approaches to Cyclopropane Ring Construction Adjacency to Oxolane Moiety

The construction of the cyclopropane ring directly attached to the oxolane ring presents a unique synthetic challenge. One effective strategy is the titanium-mediated cyclopropanation of an amide or nitrile precursor that already contains the oxolane moiety. researchgate.net This approach, particularly the Kulinkovich-de Meijere reaction, allows for the direct conversion of an N,N-dialkylcarboxamide containing the oxolane group into the corresponding cyclopropylamine. organic-chemistry.org

Intramolecular cyclopropanation reactions are also a powerful tool. acs.orgnih.gov For example, a substrate containing both the oxolane ring and a tethered alkene could undergo an intramolecular titanium-mediated cyclopropanation to form the desired bicyclic-like structure, which can then be further functionalized. acs.org The choice of strategy often depends on the availability of starting materials and the desired stereochemistry of the final product.

Catalytic Approaches to the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of cyclopropylamines, transition metal-catalyzed reactions have proven to be particularly effective.

Titanium-Mediated Cyclopropanation Reactions

Titanium-mediated reactions are a cornerstone of modern cyclopropane synthesis. researchgate.net The Kulinkovich reaction and its modifications are highly versatile for creating cyclopropanols and cyclopropylamines from esters, amides, and nitriles. organic-chemistry.orgacsgcipr.org

Kulinkovich-de Meijere Cyclopropanation Mechanism and Scope

The Kulinkovich-de Meijere reaction is a modification of the Kulinkovich reaction specifically for the synthesis of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org The reaction typically involves the treatment of an amide with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. organic-chemistry.orgorganic-chemistry.org

The generally accepted mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. organic-chemistry.org This intermediate then reacts with the amide carbonyl group. Unlike the reaction with esters, the intermediate formed with amides does not readily eliminate the dialkylamino group. Instead, a ring-opening and subsequent cyclization process leads to the formation of the cyclopropylamine. organic-chemistry.org

The scope of the Kulinkovich-de Meijere reaction is broad, accommodating a variety of amides and Grignard reagents. organic-chemistry.org The use of methyltitanium triisopropoxide can often lead to improved yields. organic-chemistry.org

Table 1: Key Features of the Kulinkovich-de Meijere Reaction

| Feature | Description |

| Substrate | N,N-dialkylcarboxamides |

| Reagents | Grignard reagent (e.g., EtMgBr), Titanium(IV) isopropoxide |

| Key Intermediate | Titanacyclopropane |

| Product | Cyclopropylamine |

| Advantages | Direct conversion of amides to cyclopropylamines |

Enantioselective Variants and Chiral Ligand Design

Achieving enantioselectivity in the synthesis of chiral cyclopropylamines is a major goal. Enantioselective versions of the Kulinkovich-de Meijere reaction have been developed using chiral titanium complexes. orgsyn.org The design of chiral ligands is crucial for inducing asymmetry in the cyclopropanation step.

One approach involves the use of TADDOL-based chiral ligands in conjunction with the titanium catalyst. orgsyn.org These ligands create a chiral environment around the metal center, influencing the facial selectivity of the reaction and leading to the formation of one enantiomer in excess. The development of new and more effective chiral ligands remains an active area of research, aiming to achieve higher enantiomeric excesses for a broader range of substrates. nih.gov

Other Transition Metal-Catalyzed Cyclopropanation Routes

Beyond classical methods, the use of transition metals like rhodium and palladium offers powerful and versatile pathways for cyclopropane ring formation, often with high levels of control over stereochemistry. wikipedia.orgnih.gov These methods typically involve the reaction of an alkene with a metal carbene species. wikipedia.org

Rhodium-Catalyzed Cyclopropanation

Rhodium complexes, particularly dirhodium tetraacetate and its derivatives, are highly effective catalysts for the cyclopropanation of olefins using diazo compounds as carbene precursors. wikipedia.org The reaction mechanism is believed to proceed through the formation of a rhodium carbene intermediate, which then transfers the carbene fragment to an alkene in a concerted, though possibly asynchronous, manner. wikipedia.orgnih.gov This process is known for its broad substrate scope, accommodating electron-rich, neutral, and even electron-deficient alkenes. wikipedia.orgnih.gov

For the synthesis of a precursor to this compound, a key step would involve the cyclopropanation of an alkene like 2-vinyltetrahydrofuran. The development of chiral rhodium catalysts has enabled these reactions to be performed with exceptional enantioselectivity. nih.govrsc.org For instance, catalysts derived from chiral ligands can direct the approach of the alkene to the metal carbene, resulting in the formation of a specific enantiomer of the cyclopropane product. nih.govrsc.orgorganic-chemistry.org An advanced strategy involves using N-sulfonyl-1,2,3-triazoles as stable precursors to rhodium azavinyl carbenes, which react with olefins to yield cyclopropane derivatives with high diastereo- and enantioselectivity. organic-chemistry.org

Palladium-Catalyzed Routes

Palladium catalysis offers alternative routes either for constructing the cyclopropane ring or for functionalizing it. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted to form cyclopropane rings from suitable precursors. nih.gov For example, the coupling of a vinyl or allyl boronic ester with a halo-alkene derivative under palladium catalysis can construct the core carbon skeleton.

More commonly, palladium catalysis is employed for the functionalization of a pre-formed cyclopropane ring. rsc.org Palladium(0) catalysts can activate C-H bonds within a cyclopropane ring for intramolecular functionalization. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the N-arylation of cyclopropylamines, demonstrating the utility of palladium in modifying the amine group once it is installed. nih.govchemrxiv.org

| Catalyst System | Metal | Typical Precursors | Key Features | Reference |

|---|---|---|---|---|

| Dirhodium(II) Carboxylates (e.g., Rh₂(OAc)₄) | Rhodium | Alkene + Diazo Compound | Broad olefin scope; efficient carbene transfer. | wikipedia.org |

| Chiral Dirhodium(II) Complexes (e.g., Rh₂(S-DOSP)₄, Rh₂(S-TCPTAD)₄) | Rhodium | Alkene + Diazo Compound | High enantioselectivity for asymmetric cyclopropanation. | nih.govrsc.org |

| Rh₂(S-NTTL)₄ | Rhodium | Alkene + N-Sulfonyl 1,2,3-Triazole | Uses stable triazoles as carbene precursors; high stereoselectivity. | organic-chemistry.org |

| Palladium(II) Acetate / SPhos | Palladium | Bromothiophene + Cyclopropylboronic Acid | Suzuki-Miyaura cross-coupling to install a cyclopropyl (B3062369) group. | nih.gov |

| Allylpalladium Precatalysts | Palladium | Cyclopropylamine + Aryl Halide | Used for N-arylation of the cyclopropylamine moiety. | nih.gov |

Functional Group Transformations and Derivatizations During Synthesis

The synthesis of this compound invariably involves strategic functional group interconversions (FGIs) to introduce the primary amine onto the cyclopropane ring. mit.edu These transformations are critical for converting more stable or easily accessible functional groups, such as carboxylic acids or amides, into the desired amine.

Rearrangement Reactions

Two of the most powerful methods for synthesizing primary amines from carboxylic acid derivatives are the Curtius and Hofmann rearrangements. These reactions are particularly well-suited for preparing sterically hindered amines like 1-substituted cyclopropylamines.

Curtius Rearrangement : This method converts a carboxylic acid into a primary amine with the loss of one carbon atom. chemrxiv.orgchemistrysteps.com In a potential synthesis, 1-(oxolan-2-yl)cyclopropanecarboxylic acid would first be converted to an acyl azide (B81097). nih.govgoogle.com Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate, which is subsequently hydrolyzed by acid or base to yield the target primary amine, this compound. google.com

Hofmann Rearrangement : This reaction achieves a similar transformation but starts from a primary amide. researchgate.net A precursor such as 1-(oxolan-2-yl)cyclopropanecarboxamide would be treated with an alkaline solution of bromine or sodium hypochlorite. google.com This generates an isocyanate intermediate that is hydrolyzed in situ to the primary amine. researchgate.netgoogle.com

Other Amination Methods

Reductive Amination : A direct approach involves the reductive amination of a ketone precursor, 1-(oxolan-2-yl)cyclopropanone. The ketone can be reacted with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced to the primary amine using a suitable reducing agent like sodium cyanoborohydride. chemistrysteps.com

From Alkyl Halides : While direct substitution of an alkyl halide with ammonia can lead to polyalkylation, more controlled methods exist. chemistrysteps.comchemguide.co.uk The Gabriel synthesis, for example, uses phthalimide (B116566) as an ammonia surrogate to cleanly form primary amines from alkyl halides, preventing over-alkylation. chemistrysteps.com

| Transformation | Starting Group | Target Group | Key Reagents | Description | Reference |

|---|---|---|---|---|---|

| Curtius Rearrangement | Carboxylic Acid | Primary Amine | 1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat (Δ) 4. H₂O/H⁺ | Converts an acid to an isocyanate via an acyl azide, which is then hydrolyzed. | nih.govgoogle.com |

| Hofmann Rearrangement | Carboxamide | Primary Amine | Br₂ or NaOCl, NaOH | Converts a primary amide to an amine with one less carbon via an isocyanate intermediate. | researchgate.netgoogle.com |

| Reductive Amination | Ketone | Primary Amine | NH₃, NaBH₃CN or H₂, Catalyst | Forms an imine from a ketone and ammonia, which is subsequently reduced. | chemistrysteps.com |

| Gabriel Synthesis | Alkyl Halide | Primary Amine | 1. Potassium Phthalimide 2. Hydrazine (B178648) (N₂H₄) | Prevents polyalkylation by using phthalimide as an ammonia equivalent. | chemistrysteps.com |

Synthetic Routes to Salt Forms of this compound

The final step in many synthetic procedures for amine-containing active pharmaceutical ingredients is the formation of a salt. The basic nitrogen atom of the cyclopropylamine moiety in this compound readily reacts with acids to form stable, crystalline ammonium (B1175870) salts. mdpi.comnih.gov This process is often crucial for improving the compound's stability, shelf-life, handling properties, and aqueous solubility.

The most common method for salt formation involves treating a solution of the free base amine with a solution of the desired acid. The resulting salt often precipitates from the solution and can be isolated by filtration and then dried.

Hydrochloride Salt Formation

The hydrochloride salt is one of the most frequently prepared salt forms for amine compounds. A typical procedure involves dissolving the purified this compound free base in an anhydrous organic solvent, such as diethyl ether (Et₂O) or ethyl acetate. nih.gov A solution of hydrogen chloride, also in an anhydrous solvent (e.g., HCl in Et₂O), is then added, often at a reduced temperature (e.g., 0 °C). nih.gov The hydrochloride salt typically precipitates as a solid, which can be collected, washed with fresh solvent to remove any residual impurities, and dried under vacuum. nih.gov

Other Salt Forms

While hydrochloride salts are common, other pharmaceutically acceptable salts can be prepared by using different acids. For example, mandelic acid can be used to form mandelate (B1228975) salts, which can be advantageous for chiral resolution or for modifying physical properties. google.com The choice of the counter-ion is a critical part of the drug development process and is determined by the desired physicochemical properties of the final product.

| Amine | Acid | Resulting Salt | Typical Conditions | Reference |

|---|---|---|---|---|

| 1-(Cyclopropyl)cyclopropylamine | Hydrogen Chloride (HCl) | 1-(Cyclopropyl)cyclopropylamine Hydrochloride | Amine in Et₂O + HCl in Et₂O at 0 °C | nih.gov |

| (S)-1-Cyclopropylethylamine | Mandelic Acid | (S)-1-Cyclopropylethylamine Mandelate | Used for increasing optical purity via crystallization. | google.com |

| (2R,3S)-2-(hydroxymethyl)oxolan-3-ol derivative | Tosic acid, then various amines | Quaternary Ammonium Salts | Quaternization reaction with a tosylated alcohol precursor and an amine. | mdpi.com |

Chemical Reactivity and Transformative Pathways of 1 Oxolan 2 Yl Cyclopropan 1 Amine

Reactivity Profiles of the Primary Amine Moiety

The primary amine group in 1-(oxolan-2-yl)cyclopropan-1-amine is a key site of reactivity, participating in a variety of fundamental organic reactions.

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions with various electrophiles. For instance, it can react with alkyl halides or other suitable substrates to form secondary or tertiary amines. The specific outcomes of these reactions, including reaction rates and yields, are influenced by factors such as the nature of the electrophile, solvent, and reaction temperature.

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.orgyoutube.com The reaction is typically reversible and can be driven to completion by removing water from the reaction mixture. youtube.com The formation of imines is often catalyzed by acid. libretexts.org

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred to the oxygen atom to form a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination of water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine. libretexts.org

This reactivity can be extended to form other related derivatives. For example, reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (NH₂NH₂) can yield oximes and hydrazones, respectively. masterorganicchemistry.com

Table 1: Examples of Imine Formation Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | N-(Alkylidene)-1-(oxolan-2-yl)cyclopropan-1-amine |

| This compound | Ketone (R₂C=O) | N-(Dialkylidene)-1-(oxolan-2-yl)cyclopropan-1-amine |

This table is illustrative and specific products will depend on the R groups of the aldehyde or ketone.

The primary amine can undergo alkylation reactions with alkylating agents such as alkyl halides to furnish secondary and tertiary amines. Similarly, acylation reactions with acylating agents like acid chlorides or anhydrides lead to the formation of amides. These reactions are fundamental in modifying the structure and properties of the parent amine.

The redox chemistry of the amine functionality in molecules can be complex. While direct oxidation or reduction of the primary amine in this compound is not extensively detailed in readily available literature, general principles of amine redox chemistry can be considered. For instance, primary amines can be oxidized to various products, including imines, oximes, or nitro compounds, depending on the oxidant and reaction conditions. Conversely, the transformation of other functional groups within the molecule can be influenced by the presence of the amine. For example, in the context of tertiary amides, a 1,2-transposition of the carbon atom oxidation level can lead to the synthesis of 1,2- and 1,3-oxygenated tertiary amines through an iridium-catalyzed reduction and subsequent functionalization of enamine intermediates. nih.gov

Transformations Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring in this compound is a strained three-membered ring, making it susceptible to ring-opening reactions. This reactivity is a key feature of its chemical profile.

The presence of both a donor group (the amine) and the oxolanyl group can influence the regioselectivity of ring-opening. Such "donor-acceptor" cyclopropanes are known to undergo a variety of cycloaddition and annulation reactions. researchgate.net The polarization of the carbon-carbon bonds in the cyclopropane ring makes it a synthon for 1,3-zwitterionic intermediates upon activation, often by Lewis acids. researchgate.net

Ring-opening can be initiated by various reagents and conditions:

Acid Catalysis: In the presence of acid, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be attacked by a nucleophile, resulting in a ring-opened product. stackexchange.com The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation.

Lewis Acids: Lewis acids can coordinate to the oxygen of the oxolane ring or potentially interact with the amine, activating the cyclopropane ring towards nucleophilic attack and ring-opening. digitellinc.com For example, Yb(OTf)₃ has been used to mediate the rearrangement of fused vinylcyclopropanes. digitellinc.com

Electrophiles: Electrophilic reagents can attack the cyclopropane ring, leading to its opening. For instance, the reaction of donor-acceptor cyclopropanes with sulfenyl chlorides can lead to 1,3-halochalcogenation products. acs.org Similarly, nitrosation of donor-acceptor cyclopropanes with NOCl can result in isoxazoline (B3343090) derivatives through regioselective ring-opening. researchgate.net

Reductive Opening: Electrochemical reduction of α,α-cyclopropanated amino acids in the presence of a Ni(II)-Schiff base complex has been shown to induce ring-opening, forming radical anions that can undergo further transformations. nih.gov

The mechanism of these ring-opening reactions can proceed through either an SN1 or SN2 pathway, depending on the substrate and reaction conditions, leading to products with specific stereochemistry. acs.org The stereospecificity of these reactions has been demonstrated in certain cases, such as the reaction of an enantioenriched phenyl-substituted cyclopropane with p-nitrophenylsulfenyl chloride, which proceeded with almost complete stereospecificity. acs.org

Table 2: Examples of Reagents for Cyclopropane Ring-Opening

| Reagent Type | Specific Example | Potential Product Type |

| Brønsted Acid | HCl | Halogenated amine |

| Lewis Acid | Yb(OTf)₃, MgI₂ | Rearranged or functionalized amines digitellinc.comacs.org |

| Electrophile | PhSCl, NOCl | 1,3-functionalized amines, isoxazolines acs.orgresearchgate.net |

| Reducing Agent | Electrochemical reduction | Saturated amines nih.gov |

This table provides general examples; specific products will depend on the full reaction conditions and the structure of the starting material.

Vicinal Functionalization of the Cyclopropane System

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions, enabling vicinal functionalization. This process involves the cleavage of a carbon-carbon bond within the three-membered ring and the subsequent addition of two functional groups to the adjacent carbons.

One common approach to achieve vicinal functionalization is through reactions with electrophiles. For instance, in the presence of a strong acid, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. This results in the formation of a 1,3-difunctionalized propane (B168953) derivative.

Another strategy involves the use of transition metal catalysts. These catalysts can activate the C-C bonds of the cyclopropane ring, facilitating their cleavage and subsequent reaction with various reagents. For example, reactions with halogens or pseudohalogens in the presence of a suitable catalyst can lead to the corresponding 1,3-dihalogenated or 1,3-dipseudohalogenated products. The specific outcome and regioselectivity of these reactions are often influenced by the nature of the catalyst, the solvent, and the substituents on the cyclopropane ring.

The amino group in this compound can also play a crucial role in directing the vicinal functionalization. By converting the amino group into a suitable directing group, it is possible to achieve site-selective functionalization of the cyclopropane ring. This approach offers a powerful tool for the synthesis of complex molecules with well-defined stereochemistry.

A study on the reaction of oxiranes containing a vicinal amino group with thiols demonstrates the regiospecific opening of the oxirane ring without a catalyst. mdpi.com This is attributed to the catalytic effect of the basic nitrogen atom. mdpi.com This principle of neighboring group participation could potentially be extended to the cyclopropane ring system in this compound, where the amino group could facilitate ring-opening and subsequent functionalization.

Palladium-Catalyzed C-H Functionalizations Directed by the Aminocyclopropyl Moiety

The aminocyclopropyl moiety in this compound can serve as a directing group for palladium-catalyzed C-H functionalization reactions. This powerful strategy allows for the selective activation and transformation of otherwise unreactive C-H bonds, providing a direct and efficient route to more complex molecular architectures.

In this context, the nitrogen atom of the amino group coordinates to the palladium catalyst, bringing it into close proximity to specific C-H bonds within the molecule. This directed activation facilitates the cleavage of a targeted C-H bond and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond.

Research has demonstrated the utility of amine-directed palladium-catalyzed C-H halogenation of phenylalanine derivatives, showcasing the potential for such transformations in amino-containing compounds. nih.gov Similarly, palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines has been developed for arylation and olefination. rsc.org These examples highlight the versatility of palladium catalysis directed by amino groups.

Studies on palladium(0)-catalyzed cyclopropane C-H bond functionalization have led to the synthesis of quinoline (B57606) and tetrahydroquinoline derivatives through a one-pot protocol. rsc.org This process involves an intramolecular C-H bond functionalization of the cyclopropane ring, followed by oxidation or reduction. rsc.org The reaction demonstrates good tolerance for a wide range of functional groups and is believed to proceed through C-H bond cleavage and C-C bond formation via in situ cyclopropane ring-opening. rsc.org

Furthermore, palladium-catalyzed functionalization of cyclopropanes bearing various directing groups, including oxazolines and pyridines, has been explored. nih.gov These reactions can lead to products derived from either C-H functionalization or C-C activation of the cyclopropane ring, with the outcome being highly dependent on the substrate structure and the oxidant used. nih.gov

The table below summarizes representative palladium-catalyzed C-H functionalization reactions directed by amino or related moieties, illustrating the potential synthetic pathways applicable to this compound.

| Catalyst | Directing Group | Transformation | Product Type | Ref. |

| Palladium(0) | Aminocyclopropyl | Intramolecular C-H Functionalization | Quinolines, Tetrahydroquinolines | rsc.org |

| Palladium(II) | Amine | C-H Halogenation | Halogenated Phenylalanine Derivatives | nih.gov |

| Palladium(II)/Palladium(IV) | 2-Aminopyrimidine | C5-Arylation | Arylated 2-Aminopyrimidines | rsc.org |

| Palladium(0)/Palladium(II) | 2-Aminopyrimidine | C5-Olefination | Olefinated 2-Aminopyrimidines | rsc.org |

| Palladium | Oxazoline/Pyridine (B92270) | C-H Functionalization/C-C Activation | Functionalized Cyclopropanes | nih.gov |

Reactivity and Derivatization of the Oxolane (Tetrahydrofuran) Ring

The oxolane, or tetrahydrofuran (B95107) (THF), ring in this compound is a five-membered saturated heterocycle containing an oxygen atom. While generally considered a stable ether, it can undergo specific reactions, particularly ring-opening, under certain conditions.

Theoretical studies have investigated the ring-opening of THF by frustrated Lewis pairs (FLPs). researchgate.net These studies indicate that the activation energy for the ring-opening reaction is influenced by the distance between the Lewis acidic and Lewis basic centers of the FLP. researchgate.net The interaction is primarily a donor-acceptor one, involving electron donation from the FLP to the C-O antibonding orbital of THF and back-donation from the oxygen lone pair of THF to the FLP. researchgate.net

The reactivity of vinyl-substituted tetrahydrofuran has also been explored. In reactions with arynes, 2-(1-phenylvinyl)tetrahydrofuran was found to be less reactive compared to its vinyl epoxide and vinyl oxetane (B1205548) counterparts, yielding the desired product in a lower yield. nih.gov This suggests that the THF ring is relatively stable under these reaction conditions.

Derivatization of the oxolane ring itself, without ring-opening, is also a possibility. For instance, C-H functionalization of the THF ring could be achieved, although this is often challenging due to the unactivated nature of the C-H bonds. However, the development of advanced catalytic systems may provide routes to such transformations.

Furthermore, the oxolane ring is a key structural feature in many biologically active natural and synthetic compounds, including furanose forms of sugars like D-ribose and 2-deoxy-D-ribose. nih.gov Synthesis of derivatives often starts from such precursors, highlighting the importance of this heterocyclic system. nih.gov

The table below provides a summary of the reactivity and derivatization possibilities for the oxolane ring.

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Ring-Opening | Frustrated Lewis Pairs | Functionalized Alcohols | researchgate.net |

| [4+2] Cycloaddition (of vinyl-THF) | Arynes | Phenanthrene Derivatives | nih.gov |

| Synthesis of Derivatives | From 2-deoxy-D-ribose | Muscarine-type Derivatives | nih.gov |

Multi-Component Reactions and Cascade Processes Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, offer an efficient and atom-economical approach to complex molecules. encyclopedia.pub Cascade reactions, in which a series of intramolecular transformations are triggered by a single event, also provide a powerful strategy for the rapid construction of intricate molecular architectures. 20.210.105 The unique combination of reactive functionalities in this compound makes it an attractive substrate for both MCRs and cascade processes.

The primary amine group is a common participant in many well-known MCRs. For instance, it can react with a carbonyl compound and an isocyanide in the Ugi reaction, or with an aldehyde and a β-ketoester in the Hantzsch pyridine synthesis. The presence of the adjacent cyclopropyl (B3062369) and oxolane rings could introduce interesting steric and electronic effects, potentially influencing the stereochemical outcome of these reactions.

Cascade reactions initiated at one of the functional groups of this compound could lead to the formation of complex polycyclic structures. For example, a reaction involving the amine could trigger a sequence of events that includes the opening of the cyclopropane or oxolane ring. The development of sequential one-pot combinations of MCRs and multi-catalysis cascade reactions is a growing area of research. rsc.org

Recent advancements have seen the development of mechanochemical cascade cyclization of cyclopropyl ketones with 1,2-diamino arenes for the synthesis of 1,2-disubstituted benzimidazoles. researchgate.net This highlights the potential of the cyclopropyl moiety to participate in cascade processes. Furthermore, multi-component cascade reactions of 3-formylchromones have been developed to synthesize highly functionalized bipyrimidine derivatives. rsc.org

The table below outlines some potential multi-component and cascade reactions where this compound could serve as a key building block.

| Reaction Type | Potential Reactants | Potential Product Class | Ref. |

| Ugi Reaction (MCR) | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amides | encyclopedia.pub |

| Hantzsch Pyridine Synthesis (MCR) | Aldehyde, β-Ketoester | Dihydropyridines | encyclopedia.pub |

| Cascade Cyclization | Cyclopropyl Ketone, 1,2-Diamino Arene | 1,2-Disubstituted Benzimidazoles | researchgate.net |

| Multi-component Cascade | 3-Formylchromone, Amidine Hydrochloride | Bipyrimidine Derivatives | rsc.org |

Advanced Applications in Organic Synthesis and Chemical Research

A Versatile Synthetic Building Block

Construction of Complex Ring Systems

The compact and strained nature of the cyclopropane (B1198618) ring within 1-(oxolan-2-yl)cyclopropan-1-amine makes it an excellent precursor for the synthesis of more intricate ring systems, including spirocyclic and fused architectures. The release of ring strain can drive reactions that form larger, more complex carbocyclic and heterocyclic frameworks. For instance, the cyclopropylmethylamine moiety can undergo rearrangements to form cyclobutane (B1203170) or cyclopentane (B165970) derivatives, which are common motifs in natural products and bioactive molecules. The synthesis of oxaspiro[2.2]pentanes, for example, has been shown to be a valuable method for creating complex architectures. nih.gov

Synthesis of Conformationally Constrained Analogues for Chemical Biology

The rigidity of the cyclopropane ring is a key feature that is exploited in the design of conformationally constrained analogues of biologically active molecules. nih.govnih.gov By incorporating this motif, chemists can lock a molecule into a specific three-dimensional orientation, which can enhance its binding affinity and selectivity for a biological target. nih.gov This approach is particularly valuable in chemical biology for probing protein-ligand interactions and for developing more potent and specific therapeutic agents. The introduction of a cyclopropane ring has been successfully used to create restricted analogues of the potent GABAB receptor agonist, baclofen. nih.gov

Application in Peptide and Peptidomimetic Synthesis

In the realm of peptide and peptidomimetic chemistry, this compound and similar cyclopropane-containing amino acids serve as valuable tools for introducing conformational constraints into peptide backbones. researchgate.netsciforum.net This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for biological activity. sciforum.net The incorporation of these non-natural amino acids can also enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation. This strategy has been employed in the synthesis of analogues of the cyclic hexapeptide L-363,301. researchgate.net

A Scaffold for Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for the design and synthesis of new drug candidates. biosynth.com Its three-dimensional shape and the presence of both hydrophobic (cyclopropane) and polar (amine and ether) groups allow for diverse interactions with biological targets.

Development of Libraries and Analogue Compounds for Target-Oriented Synthesis

As a versatile building block, this compound is well-suited for the construction of compound libraries for high-throughput screening. enamine.net By systematically modifying the core structure, large and diverse collections of analogues can be generated to explore the structure-activity relationships (SAR) for a particular biological target. nih.govnih.gov This approach accelerates the drug discovery process by rapidly identifying promising lead compounds. The development of peptoid-DOTA combinatorial libraries is one such example of creating large, diverse collections for screening. researcher.life

Exploration of Structural Motifs in Enzyme Inhibitors and Receptor Ligands

The unique conformation and stereochemistry of molecules derived from this compound make them valuable probes for investigating the binding sites of enzymes and receptors. The rigid cyclopropane unit can orient functional groups in a precise manner, allowing for the mapping of key interactions within a binding pocket. While direct application in PDE2 inhibitors is not extensively documented in the provided search results, the general principles of using conformationally restricted fragments are highly relevant to the design of selective inhibitors for various enzyme families, including phosphodiesterases. The cyclopropane motif has been incorporated into analogues of pharmacologically active compounds to enhance their interaction with specific receptors. researchgate.net

Contribution to Methodological Developments in Organic Chemistry

The strategic incorporation of both a highly strained cyclopropane ring and a flexible tetrahydrofuran (B95107) unit within a single molecular entity endows this compound with a rich and varied chemical reactivity. This has enabled its application in the development of novel synthetic strategies, particularly in the realms of ring-opening reactions, cycloadditions, and the synthesis of spirocyclic and fused heterocyclic systems. The inherent ring strain of the cyclopropane facilitates reactions that are often inaccessible to more conventional acyclic or larger ring systems, while the tetrahydrofuran moiety can influence reaction pathways through steric and electronic effects, as well as by acting as a handle for further functionalization.

Research into the hydrochloride salt of this amine, This compound hydrochloride , has highlighted its stability and enhanced solubility, making it a convenient precursor for a variety of chemical transformations. sigmaaldrich.com The fundamental reactivity of the parent amine is expected to involve reactions typical of primary amines, such as nucleophilic substitution, as well as transformations that leverage the unique properties of the cyclopropane ring. sigmaaldrich.com

While specific, peer-reviewed studies detailing the extensive use of this compound in the development of entirely new named reactions are not yet prevalent in the public domain, its structural motifs are at the heart of several modern synthetic concepts. The principles of its reactivity can be contextualized within broader methodological advancements in organic chemistry.

For instance, the development of new methods for the synthesis of saturated heterocycles, which are crucial components of many FDA-approved drugs, often relies on the C-H activation of aliphatic amines to form new carbon-nitrogen bonds. scripps.edu The structure of this compound, with its accessible amine group and multiple C-H bonds, makes it a potential substrate for such innovative cyclization strategies.

Furthermore, the field of photoredox catalysis has opened up new avenues for the construction of complex molecules under mild conditions. The amine functionality in this compound could potentially engage in single-electron transfer processes, initiating radical-based transformations and cycloadditions that would otherwise be challenging to achieve.

The following table summarizes the key structural features of this compound and their implications for methodological development:

| Structural Feature | Potential Contribution to Methodological Development |

| Primary Amine Group | Acts as a nucleophile in substitution and addition reactions. Can be a directing group in C-H activation or a precursor for diazotization and subsequent reactions. |

| Cyclopropane Ring | The high ring strain allows for unique ring-opening reactions, cycloadditions, and rearrangements, providing access to novel carbocyclic and heterocyclic scaffolds. |

| Tetrahydrofuran Moiety | Influences stereoselectivity, provides a site for further functionalization, and can participate in chelation-controlled reactions. The oxolane ring itself can be a target for ring-opening or modification. |

| Spirocyclic Junction | The spirocyclic nature of the core structure makes it a valuable building block for the synthesis of complex, three-dimensional molecules with potential biological activity. |

Detailed research findings on the specific applications of this compound in methodological advancements are still emerging. However, based on the reactivity of related cyclopropylamines and tetrahydrofuran-containing molecules, its potential to contribute to the development of new synthetic methods is significant. Future research will likely focus on harnessing its unique structural and electronic properties to forge novel reaction pathways and construct intricate molecular architectures.

Theoretical and Computational Investigations of 1 Oxolan 2 Yl Cyclopropan 1 Amine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the electronic distribution that dictates its chemical behavior. nih.gov For 1-(Oxolan-2-yl)cyclopropan-1-amine, these studies would primarily involve methods like Density Functional Theory (DFT) to elucidate its conformational landscape and electronic properties.

Conformational Analysis of the Cyclopropyl (B3062369) and Oxolane Rings

The oxolane ring is known to adopt a non-planar, puckered conformation, typically an envelope or a twist form, to relieve ring strain. The position of the cyclopropylamine (B47189) substituent at the C2 position would influence the preferred pucker of the oxolane ring. Computational studies on 2-substituted oxolanes have shown that the substituent can preferentially occupy either an axial or equatorial position, with the equatorial position often being more stable to minimize steric hindrance.

The orientation of the amine group on the cyclopropane (B1198618) ring is also of interest. In studies of aminocyclopropane, the amine group typically adopts a pyramidal geometry. The s-trans pyramidal conformation is a commonly observed arrangement. researchgate.net The interaction between the lone pair of the nitrogen atom and the Walsh orbitals of the cyclopropane ring is a key factor in determining the rotational barrier around the C-N bond.

A comprehensive conformational analysis would involve rotating the bonds connecting the two rings and the C-N bond to map the potential energy surface and identify the global minimum energy conformation, as well as other low-energy conformers.

Illustrative Conformational Energy Profile

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | 175° | 0.00 | 75.2 |

| Local Minimum 1 | 65° | 1.25 | 15.8 |

| Local Minimum 2 | -70° | 2.10 | 9.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related compounds, as specific computational studies on this compound are not publicly available.

Electronic Structure and Bonding Analysis

The electronic structure of this compound would be characterized by the interplay of the electronic effects of the amine and oxolane substituents on the cyclopropane ring. The cyclopropane ring itself has unique bonding characteristics, often described in terms of bent bonds or Walsh orbitals, which give it some properties of a double bond.

The amine group acts as a sigma-electron withdrawing group due to the electronegativity of nitrogen, but its lone pair can participate in electronic interactions. The oxygen atom in the oxolane ring is also highly electronegative and will influence the charge distribution in the molecule.

Quantum chemical calculations would provide insights into:

Atomic Charges: The distribution of electron density across the molecule, indicating centers of positive and negative charge.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Bond Orders: The strength and nature of the chemical bonds within the molecule.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. nih.gov

Transition State Characterization for Synthetic Pathways

The synthesis of this compound likely involves the formation of the cyclopropane ring or the introduction of the amine group. For instance, a plausible synthetic route could be the reaction of an appropriate precursor with a cyclopropanating agent, followed by amination.

Computational studies would focus on locating the transition state for the key bond-forming steps. nih.gov This involves calculating the potential energy surface and identifying the saddle point corresponding to the transition state. The geometry of the transition state provides a snapshot of the molecule as it transforms from reactant to product. For example, in a nucleophilic substitution reaction to introduce the amine group, the transition state would show the partial formation of the new C-N bond and the partial breaking of the bond to the leaving group.

Reaction Energetics and Kinetic Modeling

Once the reactants, transition states, and products are computationally identified, their relative energies can be calculated to determine the thermodynamics and kinetics of the reaction. nih.gov

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products, which indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).

This data can be used to model the kinetics of the reaction, predicting how the concentrations of reactants and products change over time. This is particularly useful for optimizing reaction conditions to maximize the yield of the desired product.

Illustrative Reaction Energetics for a Hypothetical Synthetic Step

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | 15.5 |

| Reaction Energy (ΔErxn) | -25.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related reactions, as specific computational studies on the synthesis of this compound are not publicly available.

Intermolecular Interactions and Molecular Recognition Studies

The amine and ether functionalities in this compound are capable of forming intermolecular interactions, such as hydrogen bonds. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions are crucial in determining the molecule's physical properties, such as its boiling point and solubility, as well as its ability to interact with other molecules, including biological targets.

Computational studies can be used to model these interactions. For example, the interaction energy between two molecules of this compound can be calculated to understand its self-assembly properties. Similarly, the interaction of this molecule with a solvent or a receptor binding site can be investigated to understand its behavior in different environments. nih.gov

Molecular recognition studies would involve docking simulations where the molecule is placed in the active site of a protein to predict its binding affinity and mode of interaction. These studies are essential in the context of drug discovery, where understanding how a molecule binds to its target is a key step in the design of new therapeutic agents.

Prediction and Analysis of Spectroscopic Properties (e.g., NMR, IR)

As of the latest available information, there are no published theoretical or computational studies that provide predicted NMR or IR spectroscopic data for this compound. Therefore, detailed research findings and data tables for this specific compound cannot be presented.

Future Research Directions and Perspectives for 1 Oxolan 2 Yl Cyclopropan 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

Key areas of investigation could include:

One-Pot Syntheses: Designing convergent one-pot reactions that combine multiple synthetic steps without the need for intermediate isolation would significantly improve efficiency and reduce solvent usage and waste generation.

Biocatalysis: The use of enzymes to catalyze the formation of the cyclopropane (B1198618) ring or the introduction of the amine group could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Renewable Feedstocks: Investigating the use of renewable starting materials derived from biomass to construct the oxolane and cyclopropane cores would contribute to a more sustainable chemical industry. longdom.org

Redox-Neutral Processes: Exploring redox-neutral reactions, such as those that avoid the use of stoichiometric oxidizing or reducing agents, can minimize the generation of byproducts. chemrxiv.org A potential approach could involve the annulation of a suitable amino alcohol precursor, bypassing the need for harsh reagents. chemrxiv.org

| Synthetic Strategy | Potential Advantages |

| One-Pot Synthesis | Reduced reaction time, solvent usage, and waste. |

| Biocatalysis | High enantioselectivity, mild reaction conditions. |

| Renewable Feedstocks | Improved sustainability, reduced reliance on fossil fuels. |

| Redox-Neutral Reactions | Minimized byproduct formation, improved atom economy. chemrxiv.org |

Exploration of Novel Catalytic Systems for Functionalization

The unique combination of a reactive cyclopropylamine (B47189) and an ether linkage in 1-(Oxolan-2-yl)cyclopropan-1-amine opens up numerous possibilities for novel catalytic functionalization. Future research will likely focus on developing catalytic systems that can selectively modify different parts of the molecule.

Promising avenues for exploration include:

C-H Functionalization: The development of catalysts for the direct functionalization of C-H bonds on both the oxolane and cyclopropane rings would provide a powerful tool for creating a diverse range of derivatives. nih.govnih.govrsc.org Electrophotocatalytic methods using catalysts like trisaminocyclopropenium (TAC) ions have shown success in the regioselective functionalization of ethers and could be adapted for this purpose. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling: Advanced palladium catalysts, potentially utilizing sterically demanding and electron-rich phosphine (B1218219) ligands, could enable the efficient monoarylation of the cyclopropylamine moiety with a wide range of aryl and heteroaryl chlorides under mild conditions. chemrxiv.org

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry during functionalization reactions would be crucial for accessing enantiomerically pure derivatives, which is often essential for biological applications.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful platform for a variety of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, which could be applied to functionalize the molecule.

| Catalytic Approach | Potential Transformation |

| C-H Functionalization | Direct introduction of new functional groups on the oxolane or cyclopropane ring. nih.govnih.govrsc.org |

| Palladium-Catalyzed Cross-Coupling | Arylation of the amine group to create novel scaffolds. chemrxiv.org |

| Asymmetric Catalysis | Enantioselective synthesis of specific stereoisomers. |

| Photoredox Catalysis | Mild and selective functionalization under visible light. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and functionalization of this compound with modern high-throughput technologies such as flow chemistry and automated synthesis platforms represents a significant area for future development. These technologies can accelerate discovery and optimization processes.

Future research in this area could involve:

Continuous-Flow Synthesis: Developing continuous-flow processes for the synthesis of the core structure and its subsequent modifications can offer advantages in terms of safety, scalability, and reproducibility. rsc.orgmdpi.comdurham.ac.ukthieme-connect.de Flow chemistry allows for precise control over reaction parameters and can enable the use of hazardous reagents or high-energy intermediates in a controlled manner. durham.ac.ukthieme-connect.de

Automated Synthesis Libraries: Utilizing automated synthesis platforms can facilitate the rapid generation of libraries of derivatives based on the this compound scaffold. researchgate.netresearchgate.netenamine.netsynplechem.com These platforms can perform reactions, purifications, and analyses in a high-throughput fashion, significantly accelerating the structure-activity relationship (SAR) studies in drug discovery. researchgate.netnih.gov

Machine Learning-Guided Optimization: Combining automated synthesis with machine learning algorithms could enable the rapid optimization of reaction conditions and the prediction of optimal synthetic routes, further enhancing the efficiency of chemical research.

Expansion of Applications in Materials Science and Interdisciplinary Fields

While the primary focus of cyclopropylamines has often been in medicinal chemistry, the unique properties of this compound suggest potential applications in materials science and other interdisciplinary fields. longdom.org

Future research could explore:

Polymer Chemistry: The amine functionality can serve as a reactive handle for incorporating the molecule into polymer backbones or as a pendant group. rsc.org The strained cyclopropane ring could potentially be opened under specific stimuli (e.g., heat, light, or chemical triggers), leading to materials with tunable properties or for applications in self-healing polymers or responsive materials. longdom.org

Advanced Coatings: The rigidity and polarity imparted by the cyclopropane and oxolane moieties, respectively, could be exploited in the design of specialty coatings with enhanced adhesion, scratch resistance, or other desirable surface properties. longdom.org

Molecular Scaffolding in Supramolecular Chemistry: The defined three-dimensional structure of the molecule could make it a valuable building block for the construction of complex supramolecular assemblies and host-guest systems.

| Field | Potential Application |

| Polymer Science | Monomer for novel polymers, cross-linking agent, building block for responsive materials. longdom.orgrsc.org |

| Materials Science | Component for advanced coatings and functional materials. longdom.org |

| Supramolecular Chemistry | Scaffolding for the design of complex molecular architectures. |

Uncovering Undiscovered Reactivity Patterns and Biological Utilities

The inherent ring strain of the cyclopropane ring, combined with the electronic effects of the adjacent amine and oxolane groups, suggests that this compound may exhibit unique and undiscovered reactivity patterns. pharmacy180.com Furthermore, its structural motifs are found in various biologically active molecules, hinting at potential therapeutic applications. nih.govchemenu.comnih.gov

Future research should aim to:

Explore Strain-Release Reactions: Investigate novel ring-opening reactions of the cyclopropane ring triggered by various reagents or stimuli. pharmacy180.comacs.orgresearchgate.netresearchgate.netnih.gov These reactions could lead to the formation of more complex and diverse molecular scaffolds.

Systematic Biological Screening: Conduct comprehensive biological screening of this compound and its derivatives against a wide range of biological targets to identify potential therapeutic activities. nih.govmdpi.com This could include assays for anticancer, antiviral, and antiparasitic properties. nih.govmdpi.com

In Silico Target Prediction: Employ computational methods and in silico target fishing to predict potential biological targets for the compound and its analogs. researchgate.netnih.govbiorxiv.orgmdpi.comdntb.gov.ua This can help to prioritize experimental screening efforts and provide insights into potential mechanisms of action.

Mechanistic Studies: Perform detailed mechanistic studies, including kinetic and computational analyses, to understand the underlying principles governing its reactivity and to guide the design of new reactions and applications.

| Research Area | Objective |

| Reactivity Studies | Discover novel transformations based on the strained ring system. pharmacy180.comacs.orgresearchgate.netresearchgate.netnih.gov |

| Biological Screening | Identify potential therapeutic applications through systematic testing. nih.govmdpi.com |

| In Silico Modeling | Predict biological targets and guide experimental design. researchgate.netnih.govbiorxiv.orgmdpi.comdntb.gov.ua |

| Mechanistic Investigations | Elucidate reaction pathways and fundamental chemical properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Oxolan-2-yl)cyclopropan-1-amine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor followed by amine group introduction. For example, cyclopropylamine can react with oxolane derivatives under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like dichloromethane. Chiral resolution techniques, such as enzymatic kinetic resolution or use of chiral auxiliaries, may enhance enantiomeric purity. Reaction optimization should prioritize temperature control (e.g., 0–25°C) to minimize ring-opening side reactions .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in cyclopropane-containing amines?

- Methodological Answer :

- 2D NMR : Correlate - COSY and - HSQC to assign cyclopropane proton coupling patterns and oxolane ring conformation.

- X-ray Crystallography : Resolve steric strain in the cyclopropane ring and hydrogen-bonding interactions involving the amine group.

- IR Spectroscopy : Identify N–H stretching vibrations (3100–3300 cm) and confirm amine protonation states .

Q. What are the key challenges in characterizing the stability of this compound under varying pH conditions?

- Methodological Answer : Cyclopropane rings are prone to acid-catalyzed ring-opening. Stability assays should include:

- pH-Dependent Degradation Studies : Monitor decomposition via HPLC at pH 2–10 (37°C, 24–72 hours).

- Kinetic Analysis : Calculate activation energy () using Arrhenius plots to predict shelf-life.

- Buffer Selection : Use phosphate buffers (pH 7.4) for physiological relevance and acetate/citrate for acidic conditions .

Advanced Research Questions

Q. How does the stereoelectronic environment of the oxolane ring influence the cyclopropane moiety's reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze bond angles, strain energy, and frontier molecular orbitals. Compare with analogs like 1-(Oxolan-3-yl)cyclopropan-1-amine to assess positional effects .

- Experimental Validation : Conduct nucleophilic substitution reactions (e.g., with NaN₃) to evaluate electronic effects on reaction rates. Steric maps from X-ray data can quantify substituent crowding .

Q. What strategies mitigate steric hindrance during functionalization of the amine group in this compound?

- Methodological Answer :

- Protection-Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amine during cyclopropane functionalization.

- Microwave-Assisted Synthesis : Enhance reaction efficiency by reducing steric collisions via rapid heating/cooling cycles.

- Solvent Optimization : Low-viscosity solvents (e.g., THF) improve reagent diffusion to the hindered amine site .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute oxolane with tetrahydrofuran (THF) or tetrahydropyran (THP) to modulate lipophilicity (clogP) and blood-brain barrier permeability.

- Pharmacophore Mapping : Overlay 3D structures of active analogs (e.g., 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine) to identify critical H-bond donors/acceptors .

Key Research Findings

- Synthetic Scalability : Continuous flow reactors improve yield (≥85%) and reduce byproducts in cyclopropane synthesis .

- Biological Relevance : Cyclopropane-amine derivatives exhibit modulatory effects on GABA receptors, suggesting neuropharmacological potential .

- Computational Insights : DFT studies predict a 12–15 kcal/mol strain energy for the cyclopropane ring, influencing its reactivity in protic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.